molecular formula C10H10N4 B1482119 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098056-88-1

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No.: B1482119
CAS No.: 2098056-88-1
M. Wt: 186.21 g/mol
InChI Key: FGMDSGIHZCJCBX-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound that features both imidazole and pyrazole rings

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell growth and survival . By altering the activity of this pathway, this compound can induce changes in gene expression, leading to altered cellular responses. Furthermore, it impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the ATP-binding site of certain kinases, thereby inhibiting their activity and preventing downstream signaling events . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reduced tumor growth and improved survival rates in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, it is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates are then conjugated with glutathione or other cofactors during phase II metabolism, resulting in more water-soluble metabolites that can be excreted from the body . The effects of this compound on metabolic flux and metabolite levels further underscore its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it can bind to plasma proteins, such as albumin, which aids in its distribution throughout the body . The localization and accumulation of this compound in specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular signaling and metabolism . Additionally, it can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s activity and function, further highlighting its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable imidazole derivative, followed by the introduction of a nitrile group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and nitrile formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropylmethyl)-1H-imidazole-4-carbonitrile
  • 1-(cyclopropylmethyl)-1H-pyrazole-5-carbonitrile
  • 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-3-carbonitrile

Uniqueness

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is unique due to its specific structural arrangement, which combines the properties of both imidazole and pyrazole rings

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-6-9-5-10-13(7-8-1-2-8)3-4-14(10)12-9/h3-5,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMDSGIHZCJCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC(=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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